2-(Ethoxymethyl)thiazole-5-carboxylic acid
Description
Significance of Thiazole-5-carboxylic Acid Derivatives in Contemporary Chemical Research
Thiazole (B1198619) derivatives are a class of heterocyclic compounds that have attracted immense interest in medicinal chemistry due to their diverse and significant pharmacological activities. atu.edu.trfabad.org.tr The thiazole ring is a key structural component, or pharmacophore, found in numerous clinically approved drugs, highlighting its importance in drug design and development. fabad.org.trbohrium.com These compounds exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. tandfonline.comsysrevpharm.org
Within this important class of molecules, thiazole-5-carboxylic acid derivatives serve as versatile building blocks and key intermediates in the synthesis of new biologically active agents. chemimpex.com The carboxylic acid group at the 5-position of the thiazole ring provides a reactive handle for a variety of chemical transformations. This allows chemists to introduce diverse functional groups and build more complex molecular architectures, which is a crucial strategy in the search for new therapeutic agents. nih.gov
The strategic placement of the carboxylic acid function at the C5 position influences the electronic properties of the thiazole ring and provides a crucial site for interaction with biological targets. Research has demonstrated the utility of this scaffold in developing novel pharmaceuticals. For instance, series of 2-amino-thiazole-5-carboxylic acid phenylamides have been designed and synthesized as potential anti-tumor drugs. nih.gov In another study, a derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was investigated for its potential to ameliorate insulin (B600854) sensitivity and hyperlipidemia in animal models of diabetes. nih.gov Furthermore, the thiazole-5-carboxylic acid core is widely used in the development of agrochemicals, such as fungicides and herbicides. chemimpex.comchemimpex.com The continued exploration of this structural motif underscores its significance in the ongoing quest for novel molecules with valuable biological and material properties.
Historical Context of Thiazole Ring System Synthesis and Derivatization
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, has been a subject of chemical synthesis for over a century. chemicalbook.com The development of synthetic methods to construct this ring system has been pivotal for the advancement of medicinal and agricultural chemistry.
The most renowned and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. chemicalbook.comchemhelpasap.comsynarchive.comwikipedia.org This condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide remains one of the most widely applied methods for preparing a diverse range of substituted thiazoles. chemhelpasap.comnih.gov The reaction is known for its reliability and high yields. chemhelpasap.com
Another classical approach is the Cook-Heilbron thiazole synthesis , discovered by Alan H. Cook and Sir Ian Heilbron in 1947. wikipedia.org This method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.orgyoutube.com This synthesis was a significant breakthrough as it made a previously relatively unknown class of compounds readily accessible. wikipedia.org
Beyond these cornerstone reactions, other methods have contributed to the synthetic chemist's toolbox for accessing thiazole derivatives. These include the Gabriel synthesis and Tcherniac's synthesis, which is used for preparing 2-substituted thiazoles. pharmaguideline.com The ability to derivatize the pre-formed thiazole ring is also crucial. The electronic nature of the ring dictates its reactivity; the C5 position is generally the most susceptible to electrophilic substitution, while the C2 position, being electron-deficient, is the preferred site for nucleophilic attack or deprotonation by strong bases. chemicalbook.compharmaguideline.com This predictable reactivity allows for the regioselective introduction of various substituents, further expanding the chemical diversity of thiazole-based compounds.
Structural Motif Analysis and Research Rationale for 2-(Ethoxymethyl)thiazole-5-carboxylic acid
Interactive Data Table: Structural Components and Their Functions
| Structural Motif | Key Features | Potential Role in Research |
| Thiazole Core | Aromatic, planar, contains sulfur and nitrogen heteroatoms. wikipedia.org | Provides a rigid scaffold. The heteroatoms can act as hydrogen bond acceptors or metal coordinating sites, crucial for biological interactions. researchgate.net |
| Carboxylic Acid at C5 | Acidic, can act as a hydrogen bond donor and acceptor. | Serves as a key synthetic handle for creating esters, amides, or salts. chemimpex.com Modifies solubility and provides a critical interaction point with biological receptors. |
| Ethoxymethyl Group at C2 | Flexible, contains an ether linkage, moderately lipophilic. | Influences the molecule's conformation and solubility. The ether oxygen can act as a hydrogen bond acceptor. Can probe hydrophobic pockets in biological targets. |
Analysis of Individual Motifs:
The Thiazole Core: As a five-membered aromatic ring, the thiazole nucleus provides a stable and planar scaffold. The presence of both a sulfur and a nitrogen atom imparts a unique electronic distribution, making it an excellent pharmacophore capable of various non-covalent interactions. nih.govresearchgate.net
The Carboxylic Acid at C5: The carboxyl group is a highly versatile functional group. Its acidity and ability to engage in hydrogen bonding are critical for molecular recognition by enzymes and receptors. In synthetic chemistry, it is an invaluable connection point, enabling the linkage of the thiazole core to other molecular fragments to build more complex and targeted molecules. chemimpex.com
The Ethoxymethyl Group at C2: The 2-position of the thiazole ring is known to be electron-deficient. pharmaguideline.com The attachment of an ethoxymethyl group introduces a degree of conformational flexibility and changes the lipophilicity of this region of the molecule. The ether oxygen atom can also participate in hydrogen bonding.
The specific combination of these three motifs in this compound makes it a compound of interest for several reasons. Primarily, it serves as a valuable intermediate in organic synthesis. Researchers can utilize the carboxylic acid handle to construct a library of derivatives (e.g., amides and esters) while retaining the thiazole core and the 2-ethoxymethyl substituent. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery, where the impact of modifying one part of a molecule on its biological activity is systematically investigated. For example, compounds with a thiazole-5-carboxylic acid scaffold have been explored for their antilipolytic activity, a property that is influenced by the nature of the substituent at the 2-position. chemicalbook.com The unique spatial arrangement and electronic properties endowed by the ethoxymethyl and carboxyl groups on the thiazole scaffold provide a distinct chemical entity for exploring new therapeutic agents or functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-4-6-8-3-5(12-6)7(9)10/h3H,2,4H2,1H3,(H,9,10) |
InChI Key |
NTCZCJAQYSSMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies for 2 Ethoxymethyl Thiazole 5 Carboxylic Acid and Analogous Thiazole 5 Carboxylic Acid Derivatives
Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction
The formation of the thiazole heterocycle is a cornerstone of organic synthesis, with several named reactions and modern adaptations providing access to a wide array of substituted derivatives.
Hantzsch Thiazole Synthesis and its Adaptations for 5-Carboxylic Acid Systems
The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. chemhelpasap.com The classical reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comwikipedia.org The mechanism initiates with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com This method is known for its simplicity and often high yields. chemhelpasap.com
To specifically target thiazole-5-carboxylic acids and their esters, adaptations of the Hantzsch synthesis are necessary. A primary strategy involves the use of α-halo-β-ketoesters as the α-halocarbonyl component. For instance, the reaction of ethyl 2-chloroacetoacetate with a thioamide provides direct access to thiazole-5-carboxylate esters, which can then be hydrolyzed to the corresponding carboxylic acid. organic-chemistry.org Research has demonstrated the synthesis of 2-amino-4-alkylthiazole-5-carboxylates through the α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea (B124793) in an aqueous medium. organic-chemistry.org
Modern variations of the Hantzsch synthesis often employ microwave irradiation to accelerate the reaction, reduce reaction times from hours to minutes, and improve yields. nih.gov Furthermore, solvent-free conditions have been developed, presenting a greener and more efficient alternative to conventional methods. researchgate.net
Table 1: Comparison of Hantzsch Synthesis Conditions for Thiazole Derivatives
| Condition | Reactants | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Methanol | 8 hours | Lower Yields | nih.gov |
| Microwave Irradiation | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Methanol | 30 minutes | 95% | nih.gov |
| Solvent-Free | α-Haloketones + Thiourea + o-Hydroxybenzaldehyde | None (Grinding) | Variable | Good | researchgate.net |
| Aqueous Medium | α-Bromo-β-ketoester + Thiourea | Water (with β-cyclodextrin) | Not specified | Good | organic-chemistry.org |
Cyclocondensation Reactions of Thiourea and α-Halocarbonyl Compounds
This method is a specific application of the Hantzsch synthesis where the thioamide component is thiourea or its substituted derivatives. nih.gov This pathway is one of the most direct routes to 2-aminothiazole (B372263) derivatives. The reaction proceeds by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, followed by cyclization and dehydration. chemhelpasap.comnih.gov
The versatility of this reaction allows for the synthesis of a wide range of substituted 2-aminothiazoles. By selecting an appropriate α-halocarbonyl precursor, functional groups such as esters can be incorporated at the C-5 position. For example, reacting thiourea with ethyl bromopyruvate or a similar α-halo-β-ketoester yields 2-aminothiazole-5-carboxylic acid esters. organic-chemistry.orgias.ac.in Patents have described the synthesis of 2-aminothiazole-5-carboxylic acid derivatives by reacting thiourea with an α-chloro carbonyl compound in an acidic medium, such as a mixture of hydrochloric acid and acetic acid. google.com
The reaction conditions can be tailored to improve efficiency and yield. While traditional methods often involve refluxing in solvents like ethanol (B145695), newer protocols utilize ultrasonic irradiation or solvent-free grinding to promote the reaction under greener conditions. researchgate.netmdpi.com
One-Pot Multicomponent Reaction Methodologies for Thiazole-5-carboxylic Acids
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as powerful tools in synthetic chemistry. nih.gov They offer advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of highly substituted thiazoles.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are notable examples. nih.gov The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov By using thioacids as the acidic component, endothiopeptides can be formed, which can then be cyclized to thiazoles, often under microwave irradiation. organic-chemistry.org
Other one-pot, three-component strategies have been reported that directly yield the thiazole core. For example, the reaction of arylglyoxals, thiobenzamides, and other nucleophiles can produce fully substituted thiazoles. acs.orgnih.gov Chemoenzymatic one-pot syntheses have also been developed, using enzymes like trypsin to catalyze the MCR of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, affording thiazole derivatives in high yields under mild conditions. nih.govresearchgate.netmdpi.com These methods provide a novel and environmentally friendly approach to complex thiazole synthesis. medmedchem.com
Table 2: Examples of Multicomponent Reactions for Thiazole Synthesis
| MCR Type | Components | Key Features | Resulting Thiazole | Reference |
|---|---|---|---|---|
| Chemoenzymatic MCR | Secondary Amine, Benzoyl Isothiocyanate, Dialkyl Acetylenedicarboxylate | Enzyme-catalyzed (Trypsin), Mild conditions | Trisubstituted Thiazoles | nih.govmdpi.com |
| Ugi-type Reaction | Aldehyde, Amine, Thioacid, Isocyanide (with acetal (B89532) group) | Forms endothiopeptides, Microwave-assisted cyclization | Substituted Thiazoles | organic-chemistry.org |
| Three-Component | Arylglyoxal, Indole, Aryl Thioamide | C-C, C-N, and C-S bond formation in one pot | 3-(2,4-Diarylthiazol-5-yl)-1H-indoles | nih.gov |
| Three-Component | Enaminoesters, Fluorodibromoiamides/ester, Sulfur | C-F bond cleavage, forms C-S, C-N bonds | Substituted Thiazoles | organic-chemistry.org |
Targeted Synthesis of 2-(Ethoxymethyl)thiazole-5-carboxylic acid
The synthesis of the specific molecule this compound requires a strategy that combines methods for installing the ethoxymethyl group at the C-2 position and the carboxylic acid at the C-5 position. This can be achieved either by building the ring from appropriately functionalized precursors or by functionalizing a pre-formed thiazole ring.
Precursor Chemistry and Reaction Pathways for the Ethoxymethyl Moiety
The most direct approach to introduce the 2-(ethoxymethyl) substituent is to employ a thioamide precursor that already contains this moiety in a Hantzsch-type synthesis. The key starting material for this would be 2-ethoxythioacetamide . This precursor can be synthesized from 2-ethoxyacetonitrile (B1618619) by reaction with hydrogen sulfide.
Once 2-ethoxythioacetamide is obtained, it can be reacted with an α-halocarbonyl compound that facilitates the introduction of the 5-carboxylic acid group. A suitable reaction partner would be an α-halo-β-ketoester, such as ethyl 2-chloro-3-oxobutanoate or ethyl bromopyruvate. The cyclocondensation reaction would proceed as follows:
Step 1: Nucleophilic attack of the sulfur atom from 2-ethoxythioacetamide onto the halogen-bearing carbon of the α-halo-β-ketoester.
Step 2: Intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone carbonyl group.
Step 3: Dehydration of the resulting thiazoline (B8809763) intermediate to yield the aromatic ring, affording ethyl 2-(ethoxymethyl)thiazole-5-carboxylate.
Step 4: Saponification (hydrolysis) of the ethyl ester to furnish the final product, this compound.
This pathway builds the desired substitution pattern directly into the thiazole ring during its formation.
Controlled Functionalization for the 5-Carboxylic Acid Position
Introducing the carboxylic acid group at the C-5 position is a critical step that requires regiochemical control. As described above, the most common method is to incorporate an ester group during the Hantzsch cyclization, which is later hydrolyzed. organic-chemistry.org
Alternatively, the carboxylic acid can be introduced onto a pre-formed thiazole ring through functional group manipulation. A viable strategy involves the synthesis of a 5-halo-2-(ethoxymethyl)thiazole intermediate. This intermediate could then undergo a halogen-metal exchange reaction, for instance, by treatment with n-butyllithium, to form a 5-thiazolyllithium species. researchgate.net Subsequent quenching of this organolithium reagent with carbon dioxide (CO₂) would directly install the carboxylic acid group at the 5-position. researchgate.net
Another modern approach for C-5 functionalization is through transition-metal-catalyzed C-H activation. Palladium-catalyzed direct arylation of thiazoles at the 5-position has been reported, demonstrating the feasibility of selectively functionalizing this site. nih.govacs.org While direct C-H carboxylation can be challenging, this field of research points towards potential future pathways for the synthesis of such compounds.
Optimization of Reaction Conditions and Yield
The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are frequently manipulated include temperature, reaction time, pressure, and the pH of the reaction medium. For instance, in the conversion of hydroxymethylthiazole compounds to the corresponding thiazole carboxylic acids via oxidation, elevated temperatures are generally preferred. Suitable temperature ranges often fall between 60-95°C, with a more preferred range of 80-95°C when using oxidizing agents like nitric acid in the presence of sulfuric acid. google.com
The duration of the reaction is inversely related to the temperature and pressure; higher temperatures and pressures can drive a reaction to completion in a matter of hours, whereas atmospheric pressure and lower temperatures may require a significantly longer period. google.com The molar ratios of reagents are also a critical factor. In oxidation reactions using a nitric acid/sulfuric acid system, employing 1-4 moles of nitric acid per mole of the thiazole aldehyde substrate is common. google.com The presence of sulfuric acid, typically at 0.1 to 3 moles per mole of nitric acid, has been shown to significantly improve yields of the final carboxylic acid product, often exceeding 90%. google.com
Final product isolation and yield are heavily influenced by pH. Thiazole carboxylic acids are typically precipitated from the reaction solution by adjusting the pH to a level where their solubility is at a minimum. google.com This isoelectric point varies depending on the specific carboxylic acid being produced, but a pH range of approximately 1.5 to 2.5 is generally effective for maximizing recovery. google.commdpi.com This step is crucial for separating the desired acid from the reaction mixture and achieving a high isolated yield. google.commdpi.com
Table 1: Key Parameters for Optimization in Thiazole-5-Carboxylic Acid Synthesis
| Parameter | Typical Range/Condition | Effect on Reaction | Source(s) |
|---|---|---|---|
| Temperature | 60 - 160 °C | Higher temperatures generally reduce reaction time. | google.com |
| Pressure | Atmospheric to ~150 psig | Elevated pressure can shorten reaction duration. | google.com |
| pH for Isolation | 1.5 - 2.5 | Adjusting to the isoelectric point minimizes solubility and maximizes precipitation. | google.commdpi.com |
| Reagent Molar Ratio | 1-4 moles of oxidizing agent per mole of substrate. | Affects reaction completion and yield. | google.com |
| Reaction Time | A few hours to 24+ hours | Dependent on other conditions like temperature and pressure. | google.commdpi.com |
Green Chemistry Principles in the Synthesis of Thiazole-5-carboxylic Acid Scaffolds
In recent years, the synthesis of thiazole derivatives has increasingly incorporated principles of green chemistry to reduce environmental impact. bepls.com These approaches focus on minimizing hazardous waste, reducing energy consumption, and using renewable or recyclable materials through methods like microwave-assisted synthesis, ultrasonic mediation, the use of environmentally benign solvents, and the development of sustainable catalytic systems. bepls.com
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for producing thiazole scaffolds, offering significant advantages over conventional heating methods. researchgate.net This technique dramatically reduces reaction times, often from hours to mere minutes, while simultaneously improving product yields and purity. researchgate.netnih.gov For example, the cyclocondensation of 2,3-dibromosuccinic acid with various reagents to form thiazole dicarboxylic acid derivatives can be achieved in 4-5 minutes under microwave irradiation, with yields in the range of 80-87%. nih.gov Similarly, one-pot, three-component syntheses of novel thiazolyl-pyridazinediones have been successfully carried out under microwave irradiation in 4-8 minutes. nih.gov
Microwave-assisted reactions can often be performed under solvent-free conditions, further enhancing their environmental credentials. bepls.comresearchgate.net The rapid and uniform heating provided by microwaves leads to a substantial enhancement in reaction rates compared to traditional methods, making it an efficient and eco-friendly alternative for the synthesis of thiazole derivatives. researchgate.netrsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Source(s) |
|---|---|---|---|---|
| Hantzsch reaction of acetophenone | 8 hours | 5-7 minutes | Significant | researchgate.netrjpbcs.com |
| Cyclocondensation with 2,3-dibromosuccinic acid | Not specified | 4-5 minutes | High (80-87%) | nih.gov |
| One-pot synthesis of thiazolyl-pyridazinediones | Not specified | 4-8 minutes | High/Efficient | nih.gov |
| Condensation of ketones and thiourea | Not specified | 30-175 seconds | Rapid Synthesis | bepls.com |
Ultrasonic-Mediated Synthesis
Ultrasonic irradiation provides another effective green chemistry approach for the synthesis of thiazole-5-carboxylic acid analogs. This method utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized high-temperature and high-pressure zones that accelerate chemical reactions. nih.govnih.gov A key advantage of sonochemistry is that it often allows reactions to proceed under milder conditions and in shorter timeframes compared to conventional heating. nih.govresearchgate.net
For instance, the synthesis of novel thiazole derivatives has been achieved with high yields in just 20-30 minutes under ultrasonic irradiation at a moderate temperature of 35-50°C. nih.govnih.gov This contrasts sharply with traditional thermal methods which can require several hours of refluxing. nih.gov The use of ultrasound has been successfully applied to one-pot, multi-component reactions, demonstrating its efficiency and utility in constructing complex thiazole-based molecules. nih.govarabjchem.org The methodology is noted for its mild reaction conditions, quick reaction times, and high yields, making it an attractive and sustainable synthetic strategy. nih.govresearchgate.net
Solvent-Free and Environmentally Benign Solvent Systems
A core principle of green chemistry is the reduction or elimination of hazardous organic solvents. In the context of thiazole synthesis, significant progress has been made in developing solvent-free reaction conditions and employing environmentally benign solvent systems. bepls.com Microwave-assisted syntheses, for example, can often be conducted without any solvent, which simplifies work-up procedures and minimizes waste. bepls.comresearchgate.net
When a solvent is necessary, greener alternatives are increasingly being used. Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have been successfully used as reaction media for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com These solvents are often biodegradable, have low toxicity, and can be derived from renewable resources. Other green solvents like polyethylene (B3416737) glycol (PEG-400) and even water have been utilized in thiazole syntheses, offering eco-friendly alternatives to traditional volatile organic compounds (VOCs). bepls.comorganic-chemistry.org
Catalytic Approaches in Sustainable Thiazole Synthesis
The development of efficient and recyclable catalysts is paramount to sustainable chemical synthesis. In the field of thiazole synthesis, various catalytic approaches have been explored to improve efficiency and reduce environmental impact. Eco-friendly biocatalysts, such as those derived from chitosan, have been employed for the ultrasound-assisted synthesis of thiazoles. nih.govresearchgate.net These catalysts can often be recovered and reused multiple times without a significant loss of activity, which is a major advantage for industrial applications. nih.gov
Transition metal catalysts, including copper and rhodium, have also been used to facilitate the construction of the thiazole ring under mild conditions. organic-chemistry.org For example, copper-catalyzed arylation of heterocycle C-H bonds and rhodium-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles with thionoesters provide efficient routes to substituted thiazoles. organic-chemistry.org Furthermore, palladium-based catalysts like Pd/BaSO4 have been used for the hydrogenation of thiazole-5-carboxylic acid chlorides, representing a more eco-friendly method suitable for industrial production compared to other reduction techniques. nih.gov
Reactivity and Advanced Functionalization Chemistry of 2 Ethoxymethyl Thiazole 5 Carboxylic Acid
Transformations Involving the Carboxylic Acid Functionality at C-5
The carboxylic acid group at the C-5 position is a primary site for chemical modification, enabling the synthesis of various derivatives through well-established and novel organic reactions.
Esterification and Amidation Reactions
The conversion of the carboxylic acid moiety of 2-(Ethoxymethyl)thiazole-5-carboxylic acid into esters and amides is a fundamental transformation for creating analogues with modified physicochemical properties.
Esterification: Standard acid-catalyzed esterification, commonly known as Fischer esterification, can be employed to convert this compound into its corresponding esters. masterorganicchemistry.com This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.net The reaction is an equilibrium process, and driving it towards the ester product often requires the removal of water. masterorganicchemistry.com For example, reacting the parent acid with ethanol (B145695) would yield ethyl 2-(ethoxymethyl)thiazole-5-carboxylate. This method is broadly applicable for producing a range of alkyl and aryl esters. google.comasianpubs.org
Amidation: The carboxylic acid can be readily converted into a wide variety of primary, secondary, and tertiary amides. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, and then reacting it with the desired amine. google.com Alternatively, direct amidation can be accomplished using various coupling agents. While direct thermal amidation is possible, it requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. mdpi.com More commonly, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate amide bond formation under milder conditions. These methods have been successfully applied to the synthesis of various 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, demonstrating the feasibility of this approach on the thiazole-5-carboxylic acid scaffold. nih.govnih.gov
Table 1: Representative Amidation Reactions on the Thiazole-5-Carboxylic Acid Scaffold This table is based on analogous reactions reported for similar thiazole (B1198619) derivatives.
| Amine Reactant | Coupling Method | Product | Reference(s) |
|---|---|---|---|
| Substituted Anilines | Acyl chloride | N-Aryl-2-aminothiazole-5-carboxamides | google.comsemanticscholar.org |
| Various Amines | EDCI-mediated coupling | 2-Amino-5-carboxamide thiazole derivatives | nih.gov |
| 2-Chloro-6-methylaniline | Acyl chloride (from N-Boc protected acid) | N-(2-chloro-6-methylphenyl)-2-(tert-butoxycarbonylamino)thiazole-5-carboxamide | semanticscholar.org |
Decarboxylative Strategies and Related Chemical Transformations
Decarboxylation of heteroaromatic carboxylic acids is a powerful strategy for introducing new functional groups or for the net removal of the carboxyl moiety. For this compound, such strategies can lead to novel 5-substituted or 5-unsubstituted thiazole derivatives.
Transition-metal-catalyzed decarboxylative coupling reactions represent a modern approach to functionalization. For instance, palladium-catalyzed decarboxylative arylation has been developed for thiazoles, allowing the C-5 carboxylate to be replaced with an aryl group. acs.org This type of reaction typically involves heating the carboxylic acid with an aryl halide in the presence of a palladium catalyst and a suitable base. While not specifically documented for the ethoxymethyl derivative, this methodology offers a potential route to 5-aryl-2-(ethoxymethyl)thiazoles.
Another advanced strategy involves a tandem reaction sequence where a directing group, such as a carboxylic acid, facilitates C-H activation at a different position before being removed via decarboxylation. ibs.re.kr This approach, while more complex, allows for functionalization at positions that might otherwise be inaccessible.
Conversion to Other Carboxylic Acid Derivatives
Beyond esters and amides, the carboxylic acid can be transformed into other important functional groups, most notably acyl chlorides. Acyl chlorides are highly reactive intermediates that serve as precursors for a variety of other compounds.
The conversion of this compound to its corresponding acyl chloride, 2-(ethoxymethyl)thiazole-5-carbonyl chloride, can be readily achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used neat or in an inert solvent. chemguide.co.ukcommonorganicchemistry.comyoutube.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acyl chloride. chemguide.co.uk Other reagents like oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), or phosphorus pentachloride (PCl₅) can also be used. chemguide.co.ukcommonorganicchemistry.com The resulting acyl chloride is a versatile intermediate for synthesizing esters, amides (especially with sterically hindered or poorly nucleophilic amines), and other derivatives under mild conditions. google.com
Functionalization at the Thiazole Ring Positions (C-2, C-4)
The thiazole ring itself offers opportunities for further functionalization, allowing for the introduction of substituents that can modulate the molecule's properties.
Introduction and Modification of the Ethoxymethyl Group at C-2
The 2-(ethoxymethyl) substituent can be introduced during the synthesis of the thiazole ring itself. The most common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov To obtain the desired 2-(ethoxymethyl) group, a thioamide derived from ethoxyacetic acid, namely 2-ethoxythioacetamide, would be reacted with a suitable α-halo-β-carbonyl ester, such as ethyl 2-chloro-3-oxopropanoate.
Once in place, the ethoxymethyl group at the C-2 position can potentially be modified. For example, cleavage of the ethyl ether could yield the corresponding 2-(hydroxymethyl)thiazole derivative. This transformation is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting primary alcohol could then be oxidized to afford the 2-formylthiazole derivative, a valuable synthetic intermediate for further elaboration.
Regioselective C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool in modern organic synthesis for modifying heterocyclic cores without the need for pre-functionalized starting materials. The thiazole ring has three C-H bonds, located at the C-2, C-4, and C-5 positions. In the target molecule, the C-2 and C-5 positions are already substituted. Therefore, regioselective functionalization would target the C-4 position.
The C-2 position of a thiazole is the most acidic and is readily deprotonated by strong bases, making it the most common site for C-H functionalization. wikipedia.org The C-5 position is the next most reactive site for electrophilic substitution and metalation. The C-4 position is generally the least reactive C-H bond on the thiazole ring.
Functionalizing the C-4 position in a 2,5-disubstituted thiazole is challenging due to both steric hindrance from the adjacent C-5 substituent and the inherently lower reactivity of this position. However, advanced palladium-catalyzed C-H activation methodologies have been developed that can achieve regioselective functionalization of the thiazole scaffold. rsc.org For instance, directed metalation strategies, where a directing group on one of the existing substituents guides a metal catalyst to the C-4 position, could be a viable approach. Furthermore, specific catalytic systems have been shown to promote C-H alkenylation at the C-4 position. rsc.org While specific examples for this compound are not prevalent, these modern synthetic methods provide potential pathways for achieving the challenging C-4 functionalization. nih.gov
Table 2: Summary of Potential Functionalization Strategies
| Section | Transformation | Key Reagents/Conditions | Expected Product Type |
|---|---|---|---|
| 3.1.1 | Esterification | Alcohol (e.g., EtOH), H₂SO₄ (cat.), heat | Thiazole-5-carboxylate ester |
| 3.1.1 | Amidation | 1. SOCl₂ 2. Amine; OR EDCI, HOBt, Amine | Thiazole-5-carboxamide |
| 3.1.2 | Decarboxylative Coupling | Aryl Halide, Pd catalyst, Base | 5-Arylthiazole |
| 3.1.3 | Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Thiazole-5-carbonyl chloride |
| 3.2.1 | Ether Cleavage | BBr₃ or HBr | 2-(Hydroxymethyl)thiazole |
| 3.2.2 | C-4 C-H Functionalization | Pd catalyst, Directing Group strategy | 4-Substituted-thiazole |
Heteroarylation and Electrophilic/Nucleophilic Substitution Patterns
The reactivity of this compound is governed by the electronic properties of the thiazole ring and its substituents. The thiazole nucleus is generally considered an electron-rich heteroaromatic system, susceptible to electrophilic attack. However, the presence of the electron-withdrawing carboxylic acid group at the C5 position significantly deactivates the ring towards electrophilic substitution. Any potential electrophilic attack would likely be directed to the C4 position, which is the most electron-rich carbon atom in the deactivated ring.
Conversely, the thiazole ring can be susceptible to certain nucleophilic substitution reactions, particularly if a leaving group is present. Halogenated derivatives of the thiazole core, for instance, can undergo nucleophilic displacement. The most significant site for nucleophilic attack on the parent compound, however, is the carbonyl carbon of the carboxylic acid group. This functionality is the primary center for a wide range of derivatization reactions via nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org
The conversion of the carboxylic acid to more reactive intermediates, such as acid chlorides or esters, facilitates reactions with a broad spectrum of nucleophiles, including amines, alcohols, and organometallic reagents. libretexts.org For example, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the corresponding acid chloride, a highly reactive species that readily undergoes acylation reactions. libretexts.org
Heteroarylation reactions involving the thiazole scaffold of this compound would typically require preliminary functionalization, such as halogenation of the ring, followed by metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling). These strategies allow for the direct formation of carbon-carbon bonds between the thiazole core and other (hetero)aromatic systems, significantly increasing molecular complexity.
Scaffold Derivatization and Hybrid Molecule Construction
The presence of distinct functional groups—the ethoxymethyl ether, the thiazole core, and the carboxylic acid—makes this compound an excellent platform for scaffold derivatization and the construction of hybrid molecules.
Synthesis of Substituted Thiazole Analogs
The primary point for derivatization is the C5-carboxylic acid. Standard coupling reactions can be employed to synthesize a wide array of amide and ester analogs. For instance, coupling of the carboxylic acid with various primary and secondary amines using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base such as 4-Dimethylaminopyridine (DMAP) yields the corresponding carboxamides. nih.gov Similarly, Fischer esterification or reaction with alkyl halides after conversion to the carboxylate salt can produce a variety of esters.
Modifications can also be envisioned for the ethoxymethyl group at the C2 position. Cleavage of the ether linkage could provide the corresponding hydroxymethyl derivative, which can then be further functionalized through esterification or etherification to introduce different side chains.
Below is a table summarizing potential derivatization reactions for this scaffold.
| Reaction Type | Reagents and Conditions | Product Class |
| Amide Formation | Amine (R-NH₂), EDCI, DMAP, DCM | 2-(Ethoxymethyl)thiazole-5-carboxamides |
| Ester Formation | Alcohol (R-OH), H₂SO₄ (cat.), Heat | 2-(Ethoxymethyl)thiazole-5-carboxylates |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-(Ethoxymethyl)thiazole-5-carbonyl chloride |
| Halogenation (Ring) | N-Bromosuccinimide (NBS) | 4-Bromo-2-(ethoxymethyl)thiazole-5-carboxylic acid |
This table presents plausible synthetic transformations based on the known reactivity of thiazole and carboxylic acid functionalities.
Integration into Complex Heterocyclic Architectures
The this compound scaffold serves as a valuable building block for synthesizing more complex, polycyclic heterocyclic systems. The functional groups offer handles for intramolecular or intermolecular cyclization reactions.
One prominent example of such integration is the construction of fused ring systems like thiazolo[5,4-d]thiazoles. mdpi.com While not starting from this specific acid, the principle involves the thiazole ring acting as a foundation for building adjacent rings. For instance, the carboxylic acid could be converted into an amino group via a Curtius or Hofmann rearrangement. The resulting 5-aminothiazole derivative can then be reacted with appropriate reagents to construct a fused pyrimidine, pyrazine, or other heterocyclic ring, leading to novel scaffolds with potential biological activity.
Furthermore, the carboxylic acid and a suitably modified C2-substituent could participate in intramolecular condensation reactions to form bicyclic systems. If the ethoxymethyl group were converted to a group bearing a nucleophilic center, cyclization onto an activated carboxylic acid derivative could yield a fused lactone or lactam.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The this compound scaffold is well-suited for DOS strategies due to its multiple, orthogonally reactive functionalization points.
A combinatorial approach can be applied to generate a large library of derivatives. nih.gov The core scaffold possesses three primary points of diversification:
The C5-Carboxylic Acid: This site can be reacted with a large library of amines or alcohols to create a diverse set of amides and esters. nih.gov
The C2-Ethoxymethyl Group: Modification of this side chain, as discussed previously, can introduce another vector of diversity.
The C4-Position of the Thiazole Ring: Electrophilic substitution (e.g., halogenation) at this position can be followed by cross-coupling reactions with a diverse set of boronic acids or other organometallic reagents to introduce a wide range of substituents. researchgate.net
The following table outlines a potential strategy for diversity-oriented synthesis based on this scaffold.
| Diversification Point | Reaction Type | Building Block Library |
| R¹ (from Carboxylic Acid) | Amidation/Esterification | Diverse amines, anilines, alcohols |
| R² (at C4-position) | Suzuki/Stille Coupling (post-halogenation) | Diverse (hetero)aryl boronic acids/stannanes |
| R³ (from C2-side chain) | Etherification/Esterification (post-dealkylation) | Diverse alkyl halides, acyl chlorides |
By systematically combining building blocks at these diversification points, a large and structurally rich library of novel thiazole derivatives can be efficiently synthesized for biological evaluation.
Advanced Structural Elucidation and Computational Investigations of 2 Ethoxymethyl Thiazole 5 Carboxylic Acid
Spectroscopic Methodologies for Structural Assignment
Spectroscopic methods are fundamental in confirming the identity and purity of 2-(Ethoxymethyl)thiazole-5-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique and complementary information regarding the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, generally above 12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The single proton on the thiazole (B1198619) ring (H-4) would likely resonate as a singlet in the aromatic region. The protons of the ethoxymethyl group would present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, characteristic of an ethyl group spin system. The methylene protons of the ethoxymethyl bridge (–CH₂–S) would appear as a distinct singlet. Protons on carbons adjacent to carbonyl groups are slightly deshielded and typically absorb near 2 δ. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear in the 165 to 185 δ range. libretexts.org The carbons of the thiazole ring would resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the ethoxymethyl group (–OCH₂CH₃) and the bridging methylene carbon (–CH₂–) would appear in the upfield aliphatic region of the spectrum. libretexts.org
| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| -COOH | >12 ppm (broad singlet) | 165-185 ppm |
| Thiazole C-H | Aromatic region (singlet) | Aromatic region |
| Thiazole C-S | - | Aromatic region |
| Thiazole C-N | - | Aromatic region |
| -O-CH₂-CH₃ | Quartet | 50-90 ppm |
| -O-CH₂-CH₃ | Triplet | Aliphatic region |
| -CH₂-O- | Singlet | Aliphatic region |
Note: Predicted chemical shifts (ppm) are relative to tetramethylsilane (B1202638) (TMS). Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. echemi.com
A very broad and prominent absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a strong, sharp peak between 1710 and 1760 cm⁻¹. libretexts.org The presence of intermolecular hydrogen bonding in the solid state usually results in this peak appearing around 1710 cm⁻¹. libretexts.org Other significant absorptions include C–O stretching vibrations and C–H stretching from the ethoxymethyl group. The characteristic vibrations of the thiazole ring would also be present in the fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O–H stretch (H-bonded) | 2500–3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1710–1760 (strong, sharp) |
| Ether / Carboxylic Acid | C–O stretch | 1210–1330 |
| Alkyl | C–H stretch | 2850–3000 |
| Thiazole Ring | C=N, C=C stretches | ~1400-1600 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₉NO₃S).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the bonds within the substituents. The loss of the carboxylic acid group (–COOH) or the ethoxy group (–OCH₂CH₃) are plausible fragmentation events. Cleavage of the thiazole ring itself can also occur, which is a characteristic fragmentation pathway for thiazole derivatives. nih.gov The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. For this compound, an X-ray structural analysis would confirm the planarity of the thiazole ring and reveal the exact conformation of the flexible ethoxymethyl side chain.
Furthermore, this method elucidates the three-dimensional packing of the molecules in the crystal lattice. A key feature of interest would be the intermolecular interactions, particularly the hydrogen bonding involving the carboxylic acid group. Carboxylic acids often form hydrogen-bonded dimers in the solid state, and X-ray crystallography can directly observe and quantify these interactions. nih.gov This information is crucial for understanding the supramolecular chemistry and physical properties of the compound.
Computational Chemistry and Theoretical Studies
Computational methods, particularly those based on quantum mechanics, offer profound insights into the structural and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, providing bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with the experimental IR spectrum to aid in the assignment of absorption bands. mdpi.com Similarly, NMR chemical shifts can be predicted to support the interpretation of experimental spectra.
Analyze Electronic Properties: DFT calculations provide information about the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and electronic excitation properties. Analysis of the molecular electrostatic potential can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.
These computational studies provide a detailed molecular-level understanding that is often difficult to obtain through experimental methods alone, offering a comprehensive picture of the molecule's structure and potential chemical behavior. ijirt.org
Frontier Molecular Orbital (FMO) Analysis.nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (its electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org
While specific DFT calculations for this compound are not publicly available, data from related thiazole derivatives illustrate the typical findings of such an analysis. For instance, a computational study on a series of azo-thiazole derivatives provided insights into their electronic properties. rsc.org The HOMO and LUMO energies, along with the calculated energy gap, demonstrate how structural modifications influence these parameters.
Table 1: FMO Parameters for Illustrative Azo-Thiazole Derivatives rsc.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 3a | -6.23 | -4.57 | 1.66 |
Prediction of Reactivity Parameters and Reaction Mechanisms.nih.gov
The energies of the frontier orbitals (HOMO and LUMO) are used to calculate various global reactivity descriptors that quantify a molecule's reactivity. rsc.org These parameters, derived through conceptual Density Functional Theory (DFT), help predict how a molecule will interact with other reagents. Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. rsc.org
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.
These parameters provide a quantitative basis for predicting reaction pathways. For example, molecules with high softness values are more inclined to participate in reactions involving electron transfer. rsc.org Computational studies on thiazole derivatives provide representative values for these descriptors.
Table 2: Predicted Reactivity Descriptors for Illustrative Azo-Thiazole Derivatives rsc.org
| Parameter | Formula | Derivative 3a (eV) | Derivative 3c (eV) |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 5.40 | 5.30 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.83 | 0.91 |
| Chemical Softness (S) | 1/η | 1.20 | 1.09 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -5.40 | -7.12 |
In addition to these global parameters, local reactivity can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps show the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the carboxylic acid group would be expected to be electron-rich regions, while the hydrogen of the hydroxyl group would be an electron-poor site.
Molecular Modeling for Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Molecular modeling is used to perform conformational analysis, identifying the stable, low-energy arrangements (conformers) of a molecule.
A detailed conformational analysis has been performed on the parent structure, thiazole-5-carboxylic acid (T5CA), using DFT at the B3LYP/6-311++G(d,p) level of theory. This study investigated the potential energy surface by rotating the carboxylic acid group around the C-C (τ1: O=C-C-S) and C-O (τ2: H-O-C=O) single bonds. The analysis identified four distinct conformers at minimum energy points.
The most stable conformer (T5CA_1) was found to have a planar structure. A second planar conformer (T5CA_2) was found to be only slightly higher in energy. Two other conformers (T5CA_3 and T5CA_4), in which the carboxylic acid group is not planar with the thiazole ring, were calculated to be significantly less stable.
Table 3: Relative Energies of Thiazole-5-carboxylic acid (T5CA) Conformers
| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kJ mol⁻¹) | Planarity |
|---|---|---|---|
| T5CA_1 | ~0°, ~0° | 0.00 | Planar |
| T5CA_2 | ~0°, ~180° | 0.14 | Planar |
| T5CA_3 | ~180°, ~0° | 27.11 | Non-planar |
For this compound, the conformational landscape is more complex. In addition to the rotational possibilities of the carboxylic acid group, the ethoxymethyl substituent at the 2-position introduces further degrees of rotational freedom around its C-C and C-O single bonds. A full conformational analysis would require mapping a multi-dimensional potential energy surface to identify all low-energy minima. Such studies are crucial for understanding how the molecule might fit into a biological receptor site or pack in a crystal lattice.
Academic and Non Clinical Research Applications of 2 Ethoxymethyl Thiazole 5 Carboxylic Acid Derivatives
Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis
The structural framework of 2-(ethoxymethyl)thiazole-5-carboxylic acid and its analogs is fundamental to their role as versatile intermediates. The thiazole (B1198619) core is an electron-deficient system, influencing the reactivity of its substituents. The carboxylic acid function can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides, or it can participate in decarboxylation reactions. This functional group versatility allows chemists to incorporate the thiazole moiety into a wide array of larger, more complex molecular architectures.
A primary application of thiazole-5-carboxylic acid derivatives is in the construction of more intricate heterocyclic systems. The inherent reactivity of the thiazole ring and its functional groups enables their use in cyclization and condensation reactions to form fused-ring systems and other complex scaffolds.
For instance, thiazole derivatives are key precursors in the synthesis of thiazolo[5,4-d]thiazoles, which are rigid, coplanar molecules with extended π-conjugated systems. mdpi.comnih.gov These are of significant interest in materials science and medicinal chemistry. The synthesis often involves the condensation of appropriately substituted thiazoles. The carboxylic acid group on a precursor like this compound can be transformed into an amino or other reactive group to facilitate such cyclizations. Furthermore, thiazole derivatives serve as building blocks for a range of other biologically relevant heterocycles, including pyrazoles, isoxazoles, and benzimidazoles. nih.gov The strategic placement of reactive sites on the initial thiazole ring directs the assembly of these complex structures.
Table 1: Examples of Complex Heterocyclic Systems Derived from Thiazole Precursors
| Precursor Class | Resulting Heterocyclic System | Synthetic Strategy | Key Application Area |
| Aminothiazole derivatives | Thiazolo[5,4-d]thiazoles | Condensation/Cyclization | Organic Electronics, Dyes |
| Thiazole Chalcones | Pyrazolines, Isoxazolines | Condensation with hydrazines/hydroxylamine | Medicinal Chemistry |
| 2-Acetylbenzimidazole Thiosemicarbazones | Thiazolyl-benzimidazoles | Reaction with chloroacetic acid | Antimicrobial Research |
The synthesis and manipulation of substituted thiazoles, including those with a carboxylic acid function, have spurred the development of new synthetic methodologies. A significant advancement was the development of convenient routes to thiazole-5-carboxylic acids, which were historically difficult to access. researchgate.net Methods involving halogen-metal exchange reactions on bromothiazoles provided a reliable pathway to the corresponding thiazolyl-lithium compounds, which could then be carboxylated to yield the desired carboxylic acids. researchgate.net
This accessibility has allowed researchers to explore the reactivity of these compounds more broadly. For example, the development of new coupling reactions or functional group interconversions often relies on having a diverse set of building blocks available. Derivatives of this compound serve as valuable test substrates and building blocks in the development of novel synthetic transformations aimed at constructing functionalized heterocyclic molecules.
Applications in Materials Science and Functional Polymers
The electronic properties of the thiazole ring make it an attractive component for advanced materials. Thiazole is an electron-accepting heterocycle, and its incorporation into larger molecular systems can be used to tune electronic and photophysical properties. nih.govresearchgate.net
The carboxylic acid group in this compound provides a crucial reactive site for polymerization. This functional handle allows the molecule to be incorporated as a monomer into polymers like polyesters and polyamides through condensation polymerization reactions. The inclusion of the thiazole moiety into a polymer backbone can impart specific properties, such as thermal stability, altered solubility, or unique photophysical characteristics. For example, a polymer containing the 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit has been utilized in membrane applications. mdpi.com The ability to create functional polymers from thiazole-based monomers opens avenues for developing new coatings, films, and specialty materials with tailored properties.
Thiazole and its fused-ring derivatives, like thiazolothiazole, are extensively researched for their potential in organic electronics. nih.govsemanticscholar.org The electron-deficient nature of the thiazole ring makes it a valuable building block for n-type and ambipolar organic semiconductors. nih.gov These materials are essential components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net
Derivatives of this compound can be synthetically elaborated into larger conjugated molecules or polymers for these applications. The thiazole unit can enhance backbone coplanarity and lower orbital energy levels, which are desirable characteristics for efficient charge transport. researchgate.net Research has demonstrated that thiazole-based small molecules and polymers can yield high performance in various organic electronic devices. nih.gov
Table 2: Properties and Applications of Thiazole-Based Electronic Materials
| Material Type | Key Property | Device Application | Reference |
| Thiazole-based Polymers | Electron-accepting nature | Organic Field-Effect Transistors (OFETs) | nih.govresearchgate.net |
| Thiazolothiazole Derivatives | Extended π-conjugation, rigidity | Organic Solar Cells, OLEDs | nih.govsemanticscholar.org |
| Thiazole-containing MOFs | Electrochemiluminescence | Chemical Sensors | nih.gov |
Research in Agrochemicals and Crop Protection
The thiazole ring is a common scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Research into new crop protection agents often involves the synthesis and screening of novel heterocyclic compounds.
Derivatives of thiazole-5-carboxylic acid are important intermediates in the synthesis of certain fungicides and bactericides. A notable example is the use of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid as a key intermediate in the production of the agricultural fungicide thifluzamide. google.com This demonstrates the direct relevance of this class of compounds to the agrochemical industry. The synthesis of 2-acetyl-5-thiazole carboxylic acid, another derivative, is also of interest for its potential application in developing new agrochemicals and medicines, highlighting the value of the thiazole-5-carboxylic acid core in this field. google.com Researchers actively explore modifications to the substituents on the thiazole ring to optimize biological activity, selectivity, and environmental profile, making compounds like this compound valuable starting points for such discovery programs.
Biochemical Probes and Enzyme Activity Studies (Methodological Focus)
Derivatives of this compound serve as valuable tools for studying enzyme function and activity. The scaffold can be tailored to act as a specific inhibitor or substrate for a target enzyme, allowing researchers to probe its active site and elucidate its mechanism of action. The carboxylic acid group is a key feature, as it can mimic the carboxylate of natural substrates (like amino acids or keto-acids) and form critical interactions with enzyme active sites. researchgate.net
Methodologically, these compounds are used in enzyme kinetics assays to determine modes of inhibition (e.g., competitive, non-competitive) and to quantify their potency, often expressed as an IC₅₀ or Kᵢ value. nih.govmdpi.com By systematically altering the substituents on the thiazole ring, researchers can map the steric and electronic requirements of the enzyme's binding pocket. For example, replacing the ethoxymethyl group with other alkyl or aryl substituents can reveal how size and hydrophobicity in that region of the inhibitor affect binding affinity. nih.gov
This approach has been applied to various enzyme classes. Thiazole derivatives have been designed as inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net Others have been developed as cholinesterase inhibitors for studying neurodegenerative diseases or as cyclooxygenase (COX) inhibitors in inflammation research. nih.govnih.gov
The study of how these derivatives interact with enzymes at a molecular level provides deep insight into catalytic mechanisms. The thiazole ring itself can engage in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking with aromatic amino acid residues like tryptophan or tyrosine, and hydrophobic interactions.
High-resolution techniques such as X-ray crystallography are used to obtain a static picture of the inhibitor bound within the enzyme's active site. This allows for the precise identification of all points of contact between the inhibitor and the protein. For instance, the carboxylate group of the thiazole derivative might form a salt bridge with a positively charged lysine (B10760008) or arginine residue, while the ethoxymethyl side chain could fit into a hydrophobic pocket. researchgate.net
Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental data. nih.govresearchgate.net Docking studies can predict the most likely binding pose of a series of derivatives, helping to rationalize observed structure-activity relationships. researchgate.net These computational tools allow researchers to visualize how small changes in the inhibitor's structure, such as the position of a substituent, can lead to significant differences in binding affinity and inhibitory activity, thereby clarifying the enzyme's mechanism. nih.gov
| Thiazole Derivative Class | Target Enzyme | Methodological Use | Key Findings on Molecular Interaction | Reference |
|---|---|---|---|---|
| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases (e.g., IMP-1) | Enzyme inhibition assays (IC₅₀ determination) | The carboxylic acid is crucial for activity, likely coordinating with zinc ions in the active site. The 2-substituent modulates potency. | researchgate.net |
| 2-(trimethoxyphenyl)thiazole derivatives | Cyclooxygenase (COX-1/COX-2) | In vitro inhibition screening (IC₅₀) and molecular docking | Docking simulations show interactions with key residues like ARG-513 in the COX-2 active site, explaining selectivity. | nih.gov |
| Hydrazinyl-thiazole derivatives | Cholinesterases (AChE/BChE) | In vitro enzyme kinetics (IC₅₀ determination) | The thiazole group can bind to the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule interact with the catalytic active site (CAS). | nih.gov |
Structure-Reactivity and Structure-Property Relationship Studies
The thiazole-5-carboxylic acid scaffold is an excellent platform for conducting structure-activity relationship (SAR) and structure-property relationship (SPR) studies. nih.gov SAR studies aim to correlate specific structural features of a molecule with its biological activity, while SPR studies link those features to physicochemical properties like solubility, lipophilicity (logP), and electronic character. researchgate.netnih.gov
In the context of this compound derivatives, researchers systematically modify the molecule at three primary positions:
The 2-position: The ethoxymethyl group can be replaced with various other substituents (e.g., different alkoxy groups, alkyl chains, aryl rings) to probe the effect of size, electronics, and hydrophobicity on a target interaction.
The 5-position: The carboxylic acid can be esterified or converted to an amide to alter polarity, hydrogen bonding capability, and metabolic stability. nih.gov
Quantum chemical calculations using methods like Density Functional Theory (DFT) are often employed to understand the structure-property relationships of thiazole derivatives. researchgate.net These studies can calculate properties such as net atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information helps explain the molecule's reactivity and its ability to participate in different types of interactions. For example, the distribution of charges on the thiazole ring atoms can predict sites susceptible to electrophilic or nucleophilic attack, which is fundamental to understanding both chemical reactivity and biological interactions. ijper.org The relationship between these calculated properties and experimentally observed biological activity provides a quantitative basis for designing improved molecules. researchgate.net
Future Research Directions and Emerging Trends in 2 Ethoxymethyl Thiazole 5 Carboxylic Acid Chemistry
Development of Novel and More Efficient Synthetic Routes
The synthesis of substituted thiazoles is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a primary objective for chemists. For 2-(Ethoxymethyl)thiazole-5-carboxylic acid, future research is likely to focus on adapting classical methods and developing new catalytic systems to improve yield, reduce reaction times, and enhance substrate scope.
One promising avenue is the refinement of the Hantzsch thiazole (B1198619) synthesis , a foundational method for constructing the thiazole ring. nih.govsynarchive.com Traditionally, this involves the condensation of an α-haloketone with a thioamide. A forward-looking approach for the target molecule could involve the reaction of ethyl 2-chloro-3-oxobutanoate with 2-ethoxythioacetamide. Future research may focus on developing milder and more environmentally benign reaction conditions, potentially utilizing heterogeneous catalysts or ultrasonic irradiation to accelerate the reaction and simplify purification. nih.gov
Another emerging strategy involves the photolytic rearrangement of isoxazolones . The photolysis of specific 5-oxo-2,5-dihydroisoxazole-4-carboxylate esters in the presence of a thioamide can yield thiazole-5-carboxylate esters. researchgate.net Adapting this photochemical approach could provide a novel, non-thermal route to the 2-(ethoxymethyl)thiazole scaffold, potentially offering different selectivity and functional group tolerance compared to traditional thermal condensations.
Furthermore, metal-catalyzed cross-coupling and annulation reactions represent a significant frontier. While not yet applied specifically to this molecule, methodologies are being developed for other heterocyclic systems that could be adapted. A future synthetic route might involve a multi-component reaction catalyzed by a transition metal, combining simpler starting materials in a one-pot process to construct the fully substituted thiazole ring with high atom economy.
| Synthetic Strategy | Key Reactants | Potential Advantages | Research Focus |
| Modified Hantzsch Synthesis | α-haloketone analogue, 2-ethoxythioacetamide | Well-understood, versatile | Greener catalysts, milder conditions, improved yields nih.gov |
| Photochemical Routes | Substituted isoxazolone, thioamide | Non-thermal, novel reactivity | Substrate scope, reaction optimization, scalability researchgate.net |
| Halogen-Metal Exchange | 5-Bromothiazole precursor, organolithium, CO₂ | Direct carboxylation | Synthesis of brominated precursors, functional group tolerance researchgate.net |
| Catalytic Annulation | Simple acyclic precursors | High atom economy, one-pot synthesis | Catalyst development, mechanistic studies |
Advanced Functionalization Strategies for Enhanced Structural Diversity
The existing functional groups on this compound provide a platform for extensive chemical modification. Future research will likely exploit these handles to generate a diverse library of derivatives for various applications.
The carboxylic acid group at the C5 position is the most apparent site for functionalization. Standard transformations can convert it into a wide array of functional groups, including esters, amides, and acid halides. nih.govnih.gov These derivatives are not merely simple modifications; they are gateways to more complex molecular architectures. For instance, amide coupling with various amines can introduce new pharmacophores or polymerizable units, creating compounds with potential biological activity or material applications. mdpi.com
A more advanced and emerging area is the direct C-H functionalization of the thiazole ring. researchgate.net The C4 position of the thiazole is a prime target for late-stage modification. Transition-metal-catalyzed C-H activation could be used to introduce aryl, alkyl, or other functional groups directly onto the heterocyclic core without the need for pre-functionalized starting materials like halogenated thiazoles. organic-chemistry.org This strategy offers a highly efficient way to build molecular complexity and rapidly explore the structure-activity relationships of new derivatives.
The ethoxymethyl group at the C2 position also offers opportunities for modification. Ether cleavage could yield the corresponding hydroxymethyl derivative, which could then be re-alkylated or functionalized in other ways. Alternatively, radical-based C-H functionalization of the methylene (B1212753) or methyl groups on the ethyl chain could introduce further diversity.
| Functionalization Site | Strategy | Resulting Structures | Potential Applications |
| C5-Carboxylic Acid | Amide/Ester Coupling | Carboxamides, Esters | Pharmaceuticals, Polymers, MOF linkers nih.govnih.gov |
| C4-Position | C-H Activation/Arylation | 4-Aryl/Alkyl Thiazoles | Biologically active compounds, materials with tuned electronic properties organic-chemistry.org |
| Thiazole N-atom | Alkylation | Thiazolium Salts | Ionic liquids, organocatalysts |
| C2-Ethoxymethyl Group | Ether Cleavage & Derivatization | Hydroxymethyl and other alkoxy derivatives | Pro-drugs, fine-tuning solubility and metabolic stability |
Integration into Advanced Materials and Catalytic Systems
The unique combination of a rigid, aromatic heterocycle and a versatile carboxylic acid linker makes this compound an attractive building block for advanced materials.
In the field of polymer science , the compound can be used as a specialty monomer. After conversion to a more reactive derivative (like an ester or acid chloride), it could be incorporated into polyesters or polyamides. The thiazole unit would impart unique properties to the polymer backbone, such as enhanced thermal stability, specific optical properties, or the ability to chelate metal ions. chemimpex.commdpi.com These functional polymers could be developed for applications ranging from high-performance plastics to membranes for water purification.
Furthermore, thiazolium salts, derived from the N-alkylation of the thiazole ring, are well-known precursors to N-Heterocyclic Carbenes (NHCs) . These NHCs are powerful organocatalysts and ligands for transition metals. Future work could explore the synthesis of novel NHC ligands from this compound derivatives, where the C5 substituent could be used to tune the electronic properties of the catalyst or anchor it to a solid support.
Theoretical Prediction and Design of Novel Thiazole-Based Architectures
Computational chemistry, particularly Density Functional Theory (DFT) , is poised to play a critical role in guiding the future development of this compound chemistry. researchgate.net Theoretical calculations can provide deep insights into the molecule's electronic structure, reactivity, and potential for forming complex architectures.
DFT studies can be used to predict the sites most susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic efforts in functionalization. acs.org For instance, calculating the electron density at different positions on the thiazole ring can help predict the regioselectivity of C-H activation reactions. nih.gov Furthermore, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the electronic and optical properties of novel derivatives, which is crucial for designing new materials for applications like organic electronics. mdpi.com
In the context of materials science, molecular modeling can simulate how this compound might self-assemble or pack in the solid state. More importantly, it can be used to predict the structures of potential MOFs formed with different metal ions, helping to identify the most promising candidates for synthesis. researchgate.net
Finally, in drug design, molecular docking simulations can predict how derivatives of this scaffold might bind to the active sites of enzymes or receptors. ijirt.org By computationally screening virtual libraries of compounds derived from this compound, researchers can prioritize the synthesis of molecules with the highest predicted biological activity, accelerating the discovery of new therapeutic agents. nih.gov
| Computational Method | Predicted Properties | Application Area |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO), Reactivity, Spectroscopic Properties | Synthesis Planning, Materials Design acs.orgnih.gov |
| Molecular Dynamics (MD) | Conformational Analysis, Self-Assembly | Polymer/MOF Structural Prediction |
| Molecular Docking | Binding Affinity, Interaction Modes | Drug Discovery, Enzyme Inhibition Studies ijirt.org |
| NBO/NLO Analysis | Charge Transfer, Hyperpolarizability | Design of Non-Linear Optical Materials mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(Ethoxymethyl)thiazole-5-carboxylic acid?
- Methodological Answer: Synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by functionalization. For example, ester hydrolysis under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions can convert ethoxymethyl ester precursors to carboxylic acids, as demonstrated in analogous thiazole-5-carboxylate derivatives . Coupling agents like EDC.HCl and HOBt may facilitate intermediate amide or ester bond formation . Reaction optimization (e.g., temperature, solvent) is critical to achieving yields >80% .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): To confirm substituent positions (e.g., ethoxymethyl vs. methyl groups) and assess purity .
- High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment (≥95% as per technical standards) .
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What physicochemical properties influence the solubility and stability of this compound?
- Methodological Answer:
- Solubility: The carboxylic acid group enhances water solubility compared to ester derivatives, while the ethoxymethyl group increases lipophilicity. Solubility can be tuned via pH adjustment (e.g., sodium salt formation) .
- Stability: Susceptible to hydrolysis under strong acidic/basic conditions. Storage at low temperatures (-20°C) in inert atmospheres is recommended .
Advanced Research Questions
Q. How does the ethoxymethyl substituent impact biological activity compared to other thiazole derivatives?
- Methodological Answer: Substituent effects can be evaluated through comparative structure-activity relationship (SAR) studies:
- Computational modeling (e.g., DFT for electronic properties) and in vitro assays (e.g., enzyme inhibition) are recommended to validate hypotheses .
Q. What experimental strategies address low reproducibility in biological activity assays for this compound?
- Methodological Answer:
- Assay Standardization: Use positive controls (e.g., known thiazole-based inhibitors) and replicate experiments (n ≥ 3) .
- Counteract Batch Variability: Purify batches via recrystallization or column chromatography .
- Data Normalization: Adjust for cell viability (MTT assay) or protein concentration (Bradford assay) to minimize inter-experimental variability .
Q. How can computational tools predict the interaction of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., xanthine oxidase or EGFR kinases) .
- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent models .
- Pharmacophore Modeling: Identify critical interaction sites (e.g., hydrogen bonding via carboxylic acid) .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer:
- Yield Optimization: Replace low-yielding steps (e.g., coupling reactions) with catalytic methods (e.g., Pd-mediated cross-coupling) .
- Purification: Transition from column chromatography to recrystallization for cost-effective scaling .
- Byproduct Management: Use inline IR or HPLC to monitor reaction progression and minimize impurities .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation times). For example, antitumor activity may vary between HeLa (cervical cancer) and MCF-7 (breast cancer) cells due to differential expression of target proteins .
- Structural Verification: Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomer contamination .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
